(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride
Overview
Description
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O. It is a heterocyclic building block used primarily in research and development within the pharmaceutical and chemical industries . This compound is known for its unique structure, which includes a piperidine ring and a fluorophenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohol derivatives .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)(2-chloro-5-fluorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(2-methylphenyl)methanone hydrochloride
Uniqueness
Compared to similar compounds, (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKXLSACIJANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-94-9 | |
Record name | Methanone, (4-amino-1-piperidinyl)(2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915763-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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